(5Z)-2-[[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid
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Overview
Description
2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]- (9CI) is a complex organic compound belonging to the thiazine family Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]- typically involves multi-step organic reactions. One common method includes the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . The reaction conditions must be carefully controlled to ensure the correct formation of the thiazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green synthesis methods, which minimize the use of hazardous reagents and solvents, is becoming increasingly popular . These methods not only reduce environmental impact but also improve the overall efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Piperidine, potassium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiazine derivatives with altered functional groups.
Scientific Research Applications
2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins and signaling pathways related to its therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2H-1,3-Thiazine-2-acetic acid, 4-carboxy-α-[[(2Z)-2-furanyl(methoxyimino)acetyl]amino]-3,6-dihydro-5-(hydroxymethyl)-, (αR,2R)- (9CI)
- 2H-1,3-Thiazine-2-acetic acid, α-amino-4-carboxy-5,6-dihydro-5-methylene-, (αR,2R)- (9CI)
Uniqueness
What sets 2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]- apart from similar compounds is its unique combination of functional groups and its specific stereochemistry. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H15N5O6S2 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(5Z)-2-[[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid |
InChI |
InChI=1S/C14H15N5O6S2/c1-2-5-3-26-11(18-7(5)12(21)22)9(13(23)24)17-10(20)8(19-25)6-4-27-14(15)16-6/h2,4,9,11,25H,3H2,1H3,(H2,15,16)(H,17,20)(H,21,22)(H,23,24)/b5-2+,19-8+ |
InChI Key |
RUZZQEIIEDMRPD-AZAIQXGHSA-N |
Isomeric SMILES |
C/C=C/1\CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)/C(=N/O)/C2=CSC(=N2)N |
Canonical SMILES |
CC=C1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)C(=NO)C2=CSC(=N2)N |
Origin of Product |
United States |
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